molecular formula C8H13NO2 B6279332 4-(2-hydroxyethyl)oxane-4-carbonitrile CAS No. 1874549-47-9

4-(2-hydroxyethyl)oxane-4-carbonitrile

Cat. No.: B6279332
CAS No.: 1874549-47-9
M. Wt: 155.2
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Description

4-(2-hydroxyethyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C8H13NO2. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to an oxane ring, which also contains a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)oxane-4-carbonitrile typically involves the reaction of oxane derivatives with hydroxyethyl and nitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)oxane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-(2-hydroxyethyl)oxane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyethoxy)oxane-4-carbonitrile
  • 4-(2-hydroxypropyl)oxane-4-carbonitrile
  • 4-(2-hydroxybutyl)oxane-4-carbonitrile

Uniqueness

4-(2-hydroxyethyl)oxane-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

1874549-47-9

Molecular Formula

C8H13NO2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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